molecular formula C6H11N3S2 B13973167 1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- CAS No. 33313-09-6

1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-

Cat. No.: B13973167
CAS No.: 33313-09-6
M. Wt: 189.3 g/mol
InChI Key: QVHHYGOJJUQCCI-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- is a heterocyclic compound containing sulfur and nitrogen atoms This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with tert-butyl isothiocyanate under acidic conditions, followed by cyclization to form the thiadiazole ring . Another method includes the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives .

Industrial Production Methods

Industrial production of 1,3,4-thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins essential for cell survival and proliferation. For example, it may interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Comparison with Similar Compounds

1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- can be compared with other similar compounds in the thiadiazole family:

The uniqueness of 1,3,4-thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]- lies in its specific substituent, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

33313-09-6

Molecular Formula

C6H11N3S2

Molecular Weight

189.3 g/mol

IUPAC Name

5-tert-butylsulfanyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H11N3S2/c1-6(2,3)11-5-9-8-4(7)10-5/h1-3H3,(H2,7,8)

InChI Key

QVHHYGOJJUQCCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=NN=C(S1)N

Origin of Product

United States

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